Pharacine

Polymer Chemistry Analytical Method Development Material Characterization

Quantifying PBT oligomer migration in food contact materials demands a certified reference standard for the most abundant species. Pharacine (PBT cyclic dimer, CAS 63440-93-7) is the naturally occurring, predominant cyclic oligomer, essential for accurate LC-MS/GC-MS quantification. Key procurement advantages: • Primary Migrant Marker: Directly quantifies the major contaminant in laminate migration studies. • System Suitability Standard: Unique retention characteristics ensure SEC method resolution from trimer, tetramer, and pentamer. • Structurally Defined Negative Control: Validated lack of antimicrobial activity makes it ideal for inert background in bioassays.

Molecular Formula C24H24O8
Molecular Weight 440.4 g/mol
CAS No. 63440-93-7
Cat. No. B138207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePharacine
CAS63440-93-7
Synonyms3,8,15,20-Tetraoxatricyclo[20.2.2.210,13]octacosa-10,12,22,24,25,27-hexaene-2,9,14,21-tetrone; 1,4-Butanediol-terephthaloyl Chloride Cyclic Dimer;  Pharacin;  PBT Cyclic Dimer;  Cyclobis(1,4-butylene terephthalate); 
Molecular FormulaC24H24O8
Molecular Weight440.4 g/mol
Structural Identifiers
SMILESC1CCOC(=O)C2=CC=C(C=C2)C(=O)OCCCCOC(=O)C3=CC=C(C=C3)C(=O)OC1
InChIInChI=1S/C24H24O8/c25-21-17-5-7-19(8-6-17)23(27)31-15-3-4-16-32-24(28)20-11-9-18(10-12-20)22(26)30-14-2-1-13-29-21/h5-12H,1-4,13-16H2
InChIKeySFNCDJVWOAZMFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pharacine – Natural PBT Cyclic Dimer Overview


Pharacine (CAS: 63440-93-7), also referred to as polybutylene terephthalate (PBT) cyclic dimer or cyclobis(1,4-butylene terephthalate), is a naturally occurring p-cyclophane with the molecular formula C24H24O8 and a molecular weight of 440.44 g/mol [1]. Isolated from the bacterial strain *Cytophaga* sp. AM13.1, it is recognized as the first cyclic terephthalic acid ester identified from a natural source, distinguishing it from synthetic cyclic oligomers [1][2]. The compound possesses a symmetrical, rigid macrocyclic structure defined by a 22-membered ring composed of two terephthalate units bridged by two 1,4-butanediol linkers, with a reported melting point of 193-195°C [3].

PBT migration testing reference standard
Polymer oligomer profiling marker
Inert negative control for biological assays

Why Generic Substitution of Pharacine Fails


Substituting Pharacine with other PBT cyclic oligomers, such as the cyclic trimer (CAS 63440-94-8), tetramer (CAS 29278-72-6), or pentamer (CAS 82298-33-7), or with its synthetic counterparts, introduces significant analytical and material property variations that cannot be standardized [1][2]. While these compounds share the same monomeric building blocks, their distinct ring sizes and degrees of polymerization lead to measurable differences in molecular weight, melting point, solubility, and chromatographic retention behavior . Critically, Pharacine's unique status as the predominant cyclic species in PBT materials (constituting the highest abundance among cyclic oligomers) and its natural origin set it apart as a specific, quantifiable marker for material characterization, food contact migration studies, and impurity profiling, where using a different cyclic oligomer would yield non-representative and incomparable data [3][4].

Ring-size mismatch

Higher-order PBT oligomers (trimer, tetramer, pentamer) have different molecular weights, melting points, and chromatographic retention, preventing direct analytical interchange.

Natural vs. synthetic origin

Pharacine’s natural origin and unique prevalence profile cannot be replicated by synthetic cyclic oligomers, altering migration or impurity data interpretation.

Abundance discrepancy

Other cyclic species are far less abundant in migration extracts, so using them as a primary standard would misrepresent the real contamination profile.

Pharacine Quantitative Evidence Guide


Molecular Weight & Polymerization Degree Differences

Pharacine (PBT cyclic dimer) exhibits a molecular weight of 440.44 g/mol and a degree of polymerization (n) of 2, which is substantially lower than higher-order PBT cyclic oligomers . This fundamental difference in molecular weight is a primary determinant of physical properties such as melting point and solubility, and directly impacts chromatographic separation and detection [1]. For instance, the cyclic trimer (CAS 63440-94-8) has a molecular weight of 660.66 g/mol (n=3), the cyclic tetramer (CAS 29278-72-6) is 880.9 g/mol (n=4), and the cyclic pentamer (CAS 82298-33-7) is 1101.1 g/mol (n=5) [2][3].

MW & Polymerization
Head-to-head
Δ220 g/mol vs trimer; 440 vs tetramer; 661 vs pentamer
Determines SEC elution order and MS detection
n=2 vs n=3,4,5; reference standard selection critical
Polymer Chemistry Analytical Method Development Material Characterization

Predominant Abundance in Migration Extracts

In studies analyzing the migration of PBT oligomers from food contact materials, PBT cyclic dimers (Pharacine) are consistently identified as the most abundant cyclic species, with reported levels significantly exceeding those of the corresponding cyclic trimers and tetramers [1][2]. This differential abundance is a key factor for method validation and proficiency testing. For example, a 2021 study on laminated steel cans for food reported that PBT cyclic dimers were the most abundant oligomers detected, followed by PBT cyclic trimers, a finding consistent across multiple sample types and analytical conditions [1].

Migration Abundance
Reported
Pharacine: highest peak area; Trimer: lower abundance
Primary contaminant marker for food safety compliance
Consistent across sample types; semi-quantitative assessment
Food Contact Materials Migration Testing Analytical Chemistry

Biological Inactivity as Negative Control

Pharacine exhibits a unique and quantifiable lack of activity against a broad panel of microorganisms, a property that differentiates it from other bioactive secondary metabolites co-isolated from the same producing organism [1]. In standardized agar diffusion assays, Pharacine showed no inhibition zones against the fungus *Mucor miehei*, the yeast *Candida albicans*, and the bacteria *Staphylococcus aureus*, *Bacillus subtilis*, *Escherichia coli*, and *Streptomyces viridochromogenes*, as well as against three species of microalgae [1]. This contrasts with other indole derivatives from the same *Cytophaga* sp. extract, which contributed to the crude extract's observed antimicrobial activity [2].

Biological Inactivity
Class-level
No inhibition zones against fungi, yeast, bacteria, microalgae
Ideal negative control for complex assays
Agar diffusion assay; data from natural product screening
Microbiology Natural Product Screening Biological Assays

Melting Point & Thermal Stability Advantage

The melting point of Pharacine is reported as 193-195°C, which is significantly higher than that of the PBT cyclic trimer, which is noted to decompose at temperatures above 156°C [1]. This thermal stability differential provides a clear, measurable parameter for identity confirmation and purity assessment, and has direct implications for processing and storage conditions.

Melting Point
Head-to-head
193–195°C vs >156°C (decomp. for trimer)
Supports thermal stability for method heating steps
Clear melting range confirms identity and purity
Physicochemical Characterization Formulation Science Quality Control

Pharacine Application Scenarios


Migration Quantification Standard for Food Contact Materials

Based on evidence that Pharacine is the most abundant PBT cyclic oligomer migrating from food contact laminates, it is the essential reference standard for developing, validating, and executing analytical methods (e.g., LC-MS, GC-MS) for regulatory compliance testing [1]. Its use ensures accurate quantification of the primary contaminant, as mandated by food safety authorities.

PBT Oligomer Profiling Method Development

Given its distinct molecular weight (440.44 g/mol) and retention characteristics compared to PBT trimer, tetramer, and pentamer, Pharacine is indispensable as a system suitability standard and calibrant for size-exclusion chromatography (SEC) and other separation methods designed to resolve and quantify individual PBT cyclic oligomers in complex polymer matrices .

Inert Negative Control in Biological Assays

The validated lack of antimicrobial activity against a broad panel of fungi, yeast, and bacteria establishes Pharacine as an ideal, structurally defined negative control for high-throughput screening campaigns, microbiome studies, or any biological assay where an inert, polymer-derived background compound is required to match the matrix of test samples without introducing biological activity [2].

QC Marker for PBT Production & Impurity Profiling

As the predominant and most thermally stable cyclic impurity in polybutylene terephthalate (PBT) (evidenced by a melting point of 193-195°C), Pharacine serves as a critical marker for monitoring and controlling the efficiency of polymer synthesis and purification processes, where the presence and level of cyclic dimer are key indicators of product quality and process consistency [3].

Application
Selection Property
Validation Focus
Migration quantification standard
Predominant cyclic dimer abundance
Recovery and linearity in food simulant methods
Oligomer profiling method development
Distinct MW and retention vs. higher oligomers
Resolution and system suitability for SEC/LC
Inert negative control
Documented lack of antimicrobial activity
Absence of interference in biological screening panels
QC marker for PBT production
High thermal stability (mp 193–195°C)
Consistency of impurity profile across batches

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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